molecular formula C6H12Cl2 B14673609 2,2-Dichlorohexane CAS No. 42131-89-5

2,2-Dichlorohexane

Cat. No.: B14673609
CAS No.: 42131-89-5
M. Wt: 155.06 g/mol
InChI Key: SJDNOQZXJRUKDE-UHFFFAOYSA-N
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Description

2,2-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of alkyl halide, specifically a dihaloalkane, where two chlorine atoms are attached to the second carbon of a hexane chain. This compound is of interest in various chemical reactions and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichlorohexane can be synthesized through the chlorination of hexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the hexane molecule. The reaction conditions must be carefully controlled to ensure the selective formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where hexane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium amide (NaNH2) can lead to the formation of hexene.

    Reduction Reactions: It can be reduced to hexane by using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as sodium amide (NaNH2) in liquid ammonia.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: Alkenes such as hexene.

    Reduction: Hexane.

Scientific Research Applications

2,2-Dichlorohexane has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it useful in studying substitution and elimination mechanisms.

    Biology: It can be used in the synthesis of biologically active compounds or as a reagent in biochemical assays.

    Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of other organic compounds.

Mechanism of Action

The mechanism of action of 2,2-Dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions. In elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of a chloride ion.

Comparison with Similar Compounds

2,2-Dichlorohexane can be compared with other similar compounds such as:

    1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and physical properties.

    2,2-Dichloropropane: A shorter chain analogue with similar reactivity but different steric and electronic effects.

    2,2-Dichlorobutane: Another shorter chain analogue with similar chemical behavior but different physical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

42131-89-5

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

2,2-dichlorohexane

InChI

InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3

InChI Key

SJDNOQZXJRUKDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(Cl)Cl

Origin of Product

United States

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